4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide
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Overview
Description
4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazole ring, a benzyloxy group, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions, where a benzyl halide reacts with a hydroxyl group.
Formation of the Pyrazole Ring: This step involves the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.
Attachment of the Fluorophenyl Group: This is typically done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Benzyl halides, hydrazine derivatives, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(1H-imidazol-1-yl)propyl)-4-(benzyloxy)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- N-(3-(1H-imidazol-1-yl)propyl)-4-(benzyloxy)-1-(4-bromophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
4-(benzyloxy)-1-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with different substituents, such as chlorine or bromine, which may have different properties and applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c24-19-7-9-20(10-8-19)29-15-21(31-16-18-5-2-1-3-6-18)22(27-29)23(30)26-11-4-13-28-14-12-25-17-28/h1-3,5-10,12,14-15,17H,4,11,13,16H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUABUQDOIIAZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NCCCN3C=CN=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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